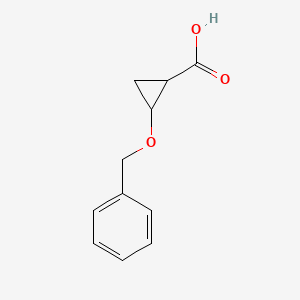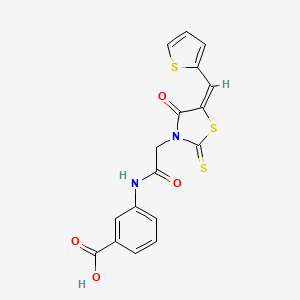
4-(2,5-Dimethoxyanilino)-2-(dimethylamino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-Dimethoxyanilino)-2-(dimethylamino)-4-oxobutanoic acid, also known as DOMO, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of amino acids and is structurally similar to the neurotransmitter glutamate. DOMO has been used to study the mechanisms of action of glutamate receptors and their role in various physiological processes.
Applications De Recherche Scientifique
Synthesis and Chemical Analysis
Development of Analytical Tools : A study on the development of a sensitive ELISA for analyzing organophosphorous insecticide residues in fruit samples illustrates the potential for using related chemical compounds in creating sensitive and specific assays for environmental monitoring and food safety (Zhang et al., 2008).
Improved Synthesis Methods : Research on improved synthesis routes for chemical compounds, such as the reaction of ethyl 2-(dimethylamino)methylene-3-oxobutanoate with diethyl oxalate, shows the importance of developing efficient synthetic methodologies for complex molecules (Obydennov et al., 2013).
Biological and Pharmacological Research
Fluorescent Probes for Medical Diagnosis : The synthesis of fluorescent probes for detecting β-amyloids, which are implicated in Alzheimer's disease, demonstrates the compound's potential application in creating diagnostic tools for neurodegenerative diseases (Fa et al., 2015).
Cytotoxic Activity and Drug Development : Studies on the cytotoxic activity of carboxamide derivatives highlight the potential of structurally related compounds in the development of new therapeutic agents for treating cancer (Deady et al., 2003).
Material Science and Engineering
- Polymorphic Studies for Advanced Materials : Research on the crystallization behavior of polymorphic mixtures, such as MPPO, a serotonin receptor blocker with two polymorphs, can inform the design and optimization of pharmaceutical formulations and advanced materials (Nakata et al., 2009).
Molecular and Structural Analysis
- Molecular Docking and Structural Studies : Investigations into the molecular structure, electronic, and optical properties of chemical compounds, including docking studies, provide critical insights into the interaction mechanisms of potential drug molecules and their targets, guiding the development of more effective pharmacological agents (Vanasundari et al., 2018).
Propriétés
IUPAC Name |
4-(2,5-dimethoxyanilino)-2-(dimethylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c1-16(2)11(14(18)19)8-13(17)15-10-7-9(20-3)5-6-12(10)21-4/h5-7,11H,8H2,1-4H3,(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVOJZUIVGKTCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CC(=O)NC1=C(C=CC(=C1)OC)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-Ethoxyspiro[3.3]heptan-1-yl)prop-2-enamide](/img/structure/B2996979.png)
![2-[(1-Cyclobutylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2996980.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N'-(1-phenylethyl)oxamide](/img/structure/B2996982.png)



![3-(3-Bromophenyl)-6-[({3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2996989.png)


![tert-Butyl 3-formyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B2996995.png)
![N-(3-chloro-2-methylphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2996997.png)
![N-(1-Cyanocyclohexyl)-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide](/img/structure/B2996999.png)
![4,4-Dimethyl-3-{[2-(trifluoromethyl)phenyl]sulfonyl}-1,3-oxazolane](/img/structure/B2997000.png)